

Citronellyl Formate: A Technical Guide to its Discovery, Synthesis, and Biological Interactions

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Compound of Interest		
Compound Name:	Citronellyl formate	
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Abstract

Citronellyl formate, a monoterpene ester, has long been a staple in the fragrance and flavor industries for its characteristic rosy, fruity aroma. While its olfactory properties are well-documented, its historical context within the broader development of synthetic aroma chemicals is less frequently explored. This technical guide provides an in-depth overview of citronellyl formate, encompassing its discovery, historical context, physico-chemical properties, and synthesis. Furthermore, it delves into recent findings regarding its potential therapeutic applications, specifically its interaction with the dipeptidyl peptidase-4 (DPP-4) signaling pathway, suggesting a role in glycemic control. This document aims to be a comprehensive resource, providing detailed experimental methodologies and structured data to support further research and development.

Discovery and Historical Context

The precise date of discovery for **citronellyl formate** is not well-documented in scientific literature, with some sources stating the year of discovery as "data not available".[1] However, its history is intrinsically linked to the rise of synthetic fragrance chemistry in the late 19th and early 20th centuries.[2] The systematic study of terpenes and their derivatives, pioneered by chemists like Otto Wallach, laid the groundwork for the synthesis of novel aroma compounds.







[3] The early 20th century saw a surge in the industrial production of synthetic fragrance ingredients, driven by the desire to create consistent and cost-effective alternatives to natural extracts.[4]

Citronellyl formate emerged within this context as a valuable synthetic component that could impart a fresh, rosy, and fruity character to fragrance compositions.[5] Its synthesis, a relatively straightforward esterification of citronellol with formic acid, made it an accessible and versatile ingredient for perfumers.[1] While naturally present in essential oils such as geranium, where it can constitute up to 12% of the oil, its synthetic production has allowed for its widespread and controlled use.[1][6]

Physico-Chemical Properties

A comprehensive summary of the physico-chemical properties of **citronellyl formate** is presented in Table 1. This data is crucial for its application in various formulations and for understanding its behavior in different matrices.



Property	Value	Reference(s)
Molecular Formula	C11H20O2	[1][7]
Molecular Weight	184.28 g/mol	[1]
CAS Number	105-85-1	[6][7]
Appearance	Colorless liquid	[1]
Odor Profile	Rosy, fruity, with green and citrus nuances	[5]
Boiling Point	235 °C	[1]
Density	0.897 g/mL at 25 °C	[1]
Refractive Index	1.443 - 1.449 at 20°C	[1]
Flash Point	92 °C (197.6 °F)	[1]
Vapor Pressure	0.03495 mmHg at 23°C	[1]
Log P	3.8	[1]
Natural Occurrence	Geranium oil, black currants, citrus fruits, honey	[1][6]

Experimental Protocols: Synthesis of Citronellyl Formate

The primary method for the synthesis of **citronellyl formate** is the acid-catalyzed esterification of citronellol with formic acid. While a specific detailed protocol for **citronellyl formate** is not readily available in the reviewed literature, the following is a representative experimental protocol for the synthesis of a similar terpene ester, citronellyl acetate, which follows the same reaction mechanism. This protocol can be adapted for the synthesis of **citronellyl formate** by substituting acetic acid with formic acid.

Representative Protocol: Acid-Catalyzed Esterification of Citronellol

Materials:



- Citronellol (1 mole equivalent)
- Formic acid (1.2 mole equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.5% w/w of citronellol)
- Diethyl ether or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine citronellol and formic acid.
- Catalyst Addition: Slowly and with stirring, add the catalytic amount of concentrated sulfuric acid to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

 Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid. Caution should be exercised during the bicarbonate wash due to potential CO₂ evolution.



- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The crude **citronellyl formate** can be purified by vacuum distillation to obtain the final product.

Signaling Pathways and Biological Activity

Recent research has indicated that **citronellyl formate** may possess therapeutic potential beyond its use in fragrances. A study has highlighted its role as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10]

The inhibition of DPP-4 by compounds like **citronellyl formate** prevents the degradation of incretins, thereby prolonging their activity.[11][12] This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon release from α -cells, ultimately resulting in improved glycemic control.[10] This mechanism of action is the basis for the therapeutic efficacy of a class of antidiabetic drugs known as DPP-4 inhibitors (gliptins).[8]

The interaction of **citronellyl formate** with the DPP-4 signaling pathway opens up new avenues for research into its potential as a novel therapeutic agent for type 2 diabetes and other metabolic disorders.

Figure 1: DPP-4 Inhibition by Citronellyl Formate.

Conclusion

Citronellyl formate, a long-standing component of the fragrance industry, is gaining new attention for its potential biological activities. While its historical origins are tied to the expansion of synthetic aroma chemistry, its future may lie in the realm of therapeutics. The inhibition of the DPP-4 enzyme presents a compelling avenue for further investigation, potentially leading to the development of novel treatments for metabolic diseases. This guide provides a foundational understanding of citronellyl formate, from its basic properties and synthesis to its interaction with a key biological pathway, serving as a valuable resource for researchers in both the



chemical and biomedical fields. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of **citronellyl formate**.

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